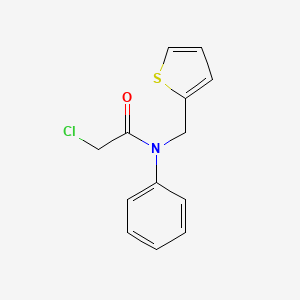![molecular formula C14H19ClN2O B7499198 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the scientific community due to its potential use in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 361.88 g/mol.
Mecanismo De Acción
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide works by binding to calcium and phosphate ions in the saliva and forming complexes that are readily available for remineralization of tooth enamel. 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide also has the ability to inhibit the growth of bacteria that cause dental caries and has been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been shown to increase the microhardness of enamel and dentin, making them more resistant to acid erosion. 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has also been shown to reduce the incidence of dental caries and improve oral health. In addition, 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is its ability to bind to calcium and phosphate ions, making it an effective remineralizing agent for tooth enamel. Another advantage is its ability to inhibit the growth of bacteria that cause dental caries. One limitation of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide. One area of research is the development of new methods for synthesizing 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide, such as its use as a carrier for gene therapy or as a stabilizer for vaccines. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide and its potential therapeutic applications in various fields.
In conclusion, 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is a synthetic peptide that has shown potential in various scientific fields, including dentistry, medicine, and biotechnology. 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide works by binding to calcium and phosphate ions in the saliva and forming complexes that are readily available for remineralization of tooth enamel. 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been shown to increase the microhardness of enamel and dentin, reduce the incidence of dental caries, and inhibit the growth of cancer cells. While 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has several advantages, such as its ability to bind to calcium and phosphate ions, its high cost may limit its use in certain research applications. Future research on 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide should focus on developing new methods for synthesizing 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide, exploring new applications for 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide, and fully understanding its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide is synthesized through a multi-step process that involves the reaction of cyclopentylacetic acid with 2-chlorobenzylamine to form 2-chlorobenzylcyclopentylacetic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has shown potential in various scientific fields, including dentistry, medicine, and biotechnology. In dentistry, 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been used as a remineralizing agent to prevent and treat dental caries. In medicine, 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit cancer cell growth. In biotechnology, 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide has been used as a carrier for drug delivery and as a stabilizer for proteins.
Propiedades
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-8-4-1-5-11(13)10-17(14(18)9-16)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIIOOZRAYQIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)



![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)


![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)